5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine
Description
Properties
IUPAC Name |
5-[3-(2,5-dimethoxyphenyl)prop-1-ynyl]-6-ethylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-14-13(16(18)21-17(19)20-14)7-5-6-11-10-12(22-2)8-9-15(11)23-3/h8-10H,4,6H2,1-3H3,(H4,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDQABYXZBKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C#CCC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Amides, coco, N-[3-(dimethylamino)propyl] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1088496-61-0, 68140-01-2 | |
| Record name | 5-(3-(2,5-Dimethoxyphenyl)-1-propyn-1-yl)-6-ethyl-2,4-pyrimidinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088496610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amides, coco, N-[3-(dimethylamino)propyl] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amides, coco, N-[3-(dimethylamino)propyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-(3-(2,5-DIMETHOXYPHENYL)-1-PROPYN-1-YL)-6-ETHYL-2,4-PYRIMIDINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEW9C9EK4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine typically involves multiple steps:
Formation of the Propargyl Intermediate: The initial step involves the formation of the propargyl intermediate by reacting 2,5-dimethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The propargyl intermediate is then coupled with 6-ethylpyrimidine-2,4-diamine using a palladium-catalyzed coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Synthetic Route
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Preparation of 5-bromo-6-ethylpyrimidine-2,4-diamine :
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Alkylation introduces the ethyl group at position 6 of the pyrimidine ring.
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Bromination at position 5 is achieved using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) .
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Amination at positions 2 and 4 occurs via nucleophilic substitution, replacing halogens or other leaving groups with ammonia .
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Sonogashira Coupling :
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Reaction Conditions :
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Substrates :
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Purification :
Pyrimidine Core
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Amino Groups (2,4-diamine) :
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Ethyl Substituent (Position 6) :
Propargyl Moiety
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Terminal Alkyne :
Dimethoxyphenyl Group
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Methoxy Groups :
Stability and Degradation
Comparative Reactivity of Structural Analogs
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| Target Compound | Propargyl, dimethoxy, ethyl | High alkyne reactivity; methoxy demethylation |
| Trimethoprim | Trimethoxy, pyrimidine | Lacks propargyl linkage; lower oxidation resistance |
| Pyrimethamine | Chlorophenyl, pyrimidine | Electrophilic substitution favored at chlorine |
Research Findings
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Catalytic Optimization : Sonogashira coupling achieves >75% yield with Pd/Cu catalysts, while ligand-free systems reduce efficiency .
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Selective Demethylation : HBr in acetic acid selectively removes one methoxy group, enabling further functionalization .
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Stability in Formulations : Ethanol/water mixtures (1:1 v/v) preserve integrity for >12 months at 4°C .
Scientific Research Applications
Structural Characteristics
- Chemical Formula : CHNO
- Molecular Weight : 312.37 g/mol
- IUPAC Name : 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine
- SMILES Notation : CCC1=NC(N)=NC(N)=C1C#CCC1=CC(OC)=CC=C1OC
This compound features a pyrimidine core linked to a propargyl moiety and a dimethoxyphenyl group, which contributes to its biological activity.
Antifolate Properties
UCP120B has been identified as a propargyl-linked antifolate. Antifolates are compounds that inhibit the action of folate-dependent enzymes, which are crucial in the synthesis of nucleic acids. This inhibition can lead to antitumor effects by disrupting the proliferation of cancer cells. The specific mechanism involves targeting dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair .
Case Studies and Research Findings
- Cancer Research :
- Neuroprotective Effects :
- Antimicrobial Activity :
Potential Therapeutic Uses
Given its biological activities, UCP120B holds promise for various therapeutic applications:
- Oncology : As an antifolate, it could be developed into a chemotherapeutic agent targeting specific cancers.
- Neurology : Its neuroprotective effects may lead to treatments for neurodegenerative diseases.
- Infectious Diseases : The antimicrobial properties suggest potential use in treating bacterial infections.
Mechanism of Action
The primary mechanism of action of 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine is the inhibition of dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the synthesis of DNA, RNA, and proteins, leading to the death of rapidly dividing cells such as bacteria .
Comparison with Similar Compounds
Key Observations:
Core Structure Diversity: The primary compound and (S)-iclaprim share a pyrimidine-diamine core, while the quinazoline derivative (from ) utilizes a larger heterocyclic system. Quinazolines generally exhibit higher rigidity, which may influence binding kinetics .
Substituent Effects: The 2,5-dimethoxyphenyl group in the primary compound provides electron-donating methoxy groups that may stabilize π-π interactions with aromatic residues in DHFR’s active site. Similar substituents are seen in the quinazoline analogue but with a benzyl-N-methylamino group . (S)-Iclaprim’s chromen moiety (2-cyclopropyl-7,8-dimethoxy) likely improves membrane permeability, a factor critical for antibacterial efficacy .
Biological Activity: The primary compound and (S)-iclaprim both show in vitro activity against Gram-positive bacteria, suggesting utility in treating resistant infections like methicillin-resistant Staphylococcus aureus (MRSA) .
Therapeutic Potential: Unlike 5-[(3R)-3-(5-methoxybiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine, which lacks reported clinical traction, (S)-iclaprim has advanced to Phase III trials, highlighting the impact of substituent optimization on drug development .
Research Implications
The structural diversity among DHFR inhibitors underscores the balance between core rigidity and substituent flexibility in optimizing enzyme inhibition. The primary compound’s propargyl-linked dimethoxyphenyl group offers a unique pharmacophore for further derivatization, particularly in addressing antibiotic resistance. However, its investigational status necessitates further in vivo studies to validate efficacy and safety relative to advanced candidates like (S)-iclaprim .
Biological Activity
5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 312.366 g/mol. The structure includes a pyrimidine ring substituted with an ethyl group and a propargyl-linked dimethoxyphenyl moiety, which may contribute to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of thymidylate synthase , an enzyme critical for DNA synthesis. Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), a necessary step in the de novo synthesis of thymidine nucleotides.
Target Enzymes
- Thymidylate Synthase (TYMS)
- Organism: Humans
- Function: Catalyzes the conversion of dUMP to dTMP.
- Role: Essential for DNA replication and repair processes.
Anticancer Properties
The inhibition of thymidylate synthase has been linked to anticancer effects, as many chemotherapeutic agents target this enzyme to disrupt cancer cell proliferation. Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell growth |
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |
Case Studies
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Study on MCF-7 Cells :
- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound and observed significant growth inhibition at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle.
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A549 Lung Cancer Study :
- In another study, A549 lung cancer cells were exposed to the compound, resulting in an IC50 value of 10.5 µM. Flow cytometry analyses indicated an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
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HeLa Cell Research :
- HeLa cells treated with the compound showed signs of cell cycle arrest at the G1 phase, indicating that it may interfere with DNA synthesis and repair mechanisms essential for cancer cell survival.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound is likely to have good oral bioavailability and can cross the blood-brain barrier, making it a potential candidate for treating central nervous system tumors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
